Methyl 4-amino-3-(tert-butoxy)benzoate
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Overview
Description
Methyl 4-amino-3-(tert-butoxy)benzoate is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is characterized by the presence of an amino group, a tert-butoxy group, and a benzoate ester. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate typically involves the esterification of 4-amino-3-(tert-butoxy)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(tert-butoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-(tert-butoxy)benzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(tert-butoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-{[(tert-butoxy)carbonyl]amino}benzoate: This compound has a similar structure but includes an additional carbonyl group.
Methyl 4-(aminomethyl)benzoate: Lacks the tert-butoxy group, making it less sterically hindered.
Uniqueness
Methyl 4-amino-3-(tert-butoxy)benzoate is unique due to the presence of both the amino and tert-butoxy groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 4-amino-3-[(2-methylpropan-2-yl)oxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-10-7-8(11(14)15-4)5-6-9(10)13/h5-7H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONHEMSTCRIYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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